3-Methoxy-3-methylbutanehydrazide

Descripción general

Descripción

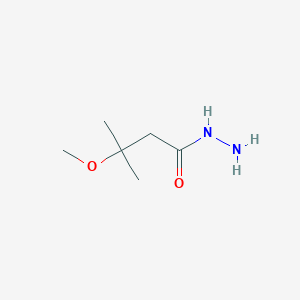

3-Methoxy-3-methylbutanehydrazide is a useful research compound. Its molecular formula is C6H14N2O2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

- The primary targets of 3-Methoxy-3-methylbutanehydrazide are cellular receptors. Receptors can be signal-transducing extracellular entities, ion channels, intracellular enzymes, or intranuclear targets . For drugs to exert their effects, they must bind to these receptors with sufficient affinity. Once bound, the drug’s intrinsic activity activates the receptor, leading to downstream signaling.

Mode of Action

- this compound’s mechanism of action involves the cannabinoid system. It interacts with cannabinoid receptors (CB1 and CB2) located in the central and peripheral nervous system, bones, heart, liver, lungs, vascular endothelium, and reproductive system . Activation of CB1 and CB2 receptors modulates various physiological processes, including pain perception, inflammation, and immune responses.

Análisis Bioquímico

Biochemical Properties

3-Methoxy-3-methylbutanehydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrolases and oxidoreductases, facilitating the breakdown and oxidation of specific substrates. The nature of these interactions involves the formation of transient complexes, which enhance the catalytic efficiency of the enzymes involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to protect against oxidative stress by inhibiting caspase-3 and cathepsin D, thereby preventing apoptosis . Additionally, it affects the expression of genes involved in antioxidant defense mechanisms, enhancing the cell’s ability to combat oxidative damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as caspase-3, by binding to their active sites and preventing substrate access . This inhibition leads to a decrease in apoptotic activity, promoting cell survival. Furthermore, this compound can activate transcription factors that upregulate genes involved in cellular defense mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that this compound maintains its protective effects on cells for extended periods, although its efficacy may diminish slightly over time due to gradual degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits protective effects on cellular function without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau beyond a certain dosage, and toxicity increases with further dosage escalation.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into various metabolites . These metabolites can further participate in metabolic flux, influencing the levels of other metabolites within the cell. The compound’s metabolism is crucial for its detoxification and elimination from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. The compound’s distribution is influenced by its affinity for different cellular compartments and its ability to cross cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes and protecting against oxidative stress.

Actividad Biológica

3-Methoxy-3-methylbutanehydrazide (MMB) is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, toxicity, and other relevant biological effects based on diverse research findings.

- Chemical Formula : C6H14N2O

- Molecular Weight : 130.19 g/mol

- Appearance : Colorless liquid

- Boiling Point : Approximately 173°C

- Solubility : Soluble in water at a concentration of 100 g/L at 25°C

Biological Activity Overview

The biological activity of MMB has been investigated through various studies, focusing on its toxicity, mutagenicity, and potential effects on reproductive health.

Toxicity Studies

-

Acute Toxicity :

- In a study involving Crj:CD(SD)IGS rats, MMB was administered at varying doses (0, 15, 60, 250, and 1000 mg/kg bw/day) over a period of 28 days. Observations included decreased motor activity and excess salivation at higher doses (2000 mg/kg), with no significant changes in general health parameters at lower doses .

- The estimated LD50 values were approximately 4500 mg/kg for males and 4300 mg/kg for females, indicating a relatively low acute toxicity profile .

- Repeated Dose Toxicity :

- Genotoxicity :

Reproductive and Developmental Toxicity

A reproductive/developmental toxicity screening test showed that MMB did not adversely affect reproductive parameters in rats. The NOAELs for reproductive toxicity were established at 40 mg/kg bw/day for males and 200 mg/kg bw/day for females, with no malformations observed in offspring .

Case Studies

- Case Study on Reproductive Effects :

- Long-term Exposure Study :

Summary of Findings

| Study Type | Key Findings | NOAEL |

|---|---|---|

| Acute Toxicity | Decreased motor activity; LD50 ~4500 mg/kg (males), ~4300 mg/kg (females) | N/A |

| Repeated Dose Toxicity | No significant health changes; increased kidney/liver weights at high doses | Male: 60 mg/kg; Female: 250 mg/kg |

| Genotoxicity | Not mutagenic in standard assays | N/A |

| Reproductive Toxicity | No adverse effects on reproduction or fetal development | Male: 40 mg/kg; Female: 200 mg/kg |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Enhancement of Platelet Production

One of the notable applications of 3-Methoxy-3-methylbutanehydrazide is in the pharmaceutical industry, particularly as an agonist of the thrombopoietin receptor. This receptor plays a crucial role in enhancing platelet production, making the compound potentially valuable in treating thrombocytopenia (low platelet count) .

Table 1: Pharmaceutical Properties of this compound

| Property | Value |

|---|---|

| Solubility | Enhanced solubility |

| Bioavailability | Improved compared to free acid |

| Application | Thrombocytopenia treatment |

Agricultural Applications

Pesticides and Biocides

In agriculture, this compound is utilized in the formulation of biocides and pesticides. Its effectiveness as a solvent enhances the delivery and efficacy of active ingredients in pest control products . The compound's low toxicity profile makes it suitable for use in environmentally friendly formulations.

Table 2: Agricultural Uses of this compound

| Application Type | Description |

|---|---|

| Biocides | Used in disinfectants |

| Pesticides | Enhances active ingredient delivery |

Industrial Applications

Solvent for Cleaning Products

The compound serves as an effective solvent in cleaning products due to its excellent solubility and low toxicity. It is employed in household cleaners, industrial cleaning agents, air fresheners, and formulations for paints and inks . The ability to adjust evaporation rates and compatibility with various fragrance compounds further enhances its utility in these applications.

Table 3: Industrial Applications of this compound

| Product Type | Application |

|---|---|

| Household Cleaners | Effective solvent |

| Industrial Cleaners | Used for formulation stability |

| Air Fresheners | High compatibility with fragrances |

Case Study 1: Pharmaceutical Development

A study focusing on the development of thrombopoietin receptor agonists highlighted the role of this compound in enhancing platelet production. The compound demonstrated superior solubility compared to traditional formulations, leading to improved bioavailability and efficacy in clinical settings .

Case Study 2: Agricultural Efficacy

Research conducted on pesticide formulations revealed that incorporating this compound significantly improved the effectiveness of active ingredients against target pests. The study emphasized the compound's role in enhancing delivery mechanisms while maintaining a low environmental impact .

Propiedades

IUPAC Name |

3-methoxy-3-methylbutanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-6(2,10-3)4-5(9)8-7/h4,7H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGYSRNPYRYLLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)NN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.